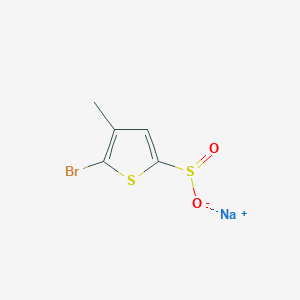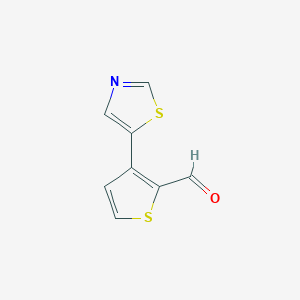
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde typically involves the condensation of 5-acetylthiazole with 2-formyl thiophene. This reaction is followed by heterocyclization using hydrazine and thiosemicarbazide under different conditions to yield the desired product . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: 3-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 3-(1,3-Thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of biochemical pathways and enzyme interactions due to its ability to modulate biological systems.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can modulate enzyme activity and receptor interactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib, dasatinib, and patellamide A contain the thiazole nucleus and exhibit significant pharmacological activities.
Thiophene Derivatives: Compounds like suprofen and articaine contain the thiophene ring and are used as anti-inflammatory and anesthetic agents.
Uniqueness
3-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiazole and thiophene rings, which confer a combination of properties from both heterocycles. This dual functionality makes it a versatile compound in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C8H5NOS2 |
|---|---|
Peso molecular |
195.3 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-4-8-6(1-2-11-8)7-3-9-5-12-7/h1-5H |
Clave InChI |
VHIRSBWRGDHWAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C2=CN=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


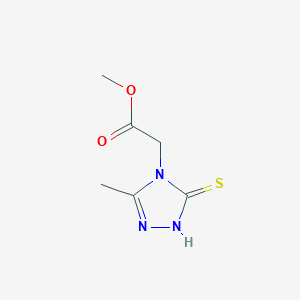
![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
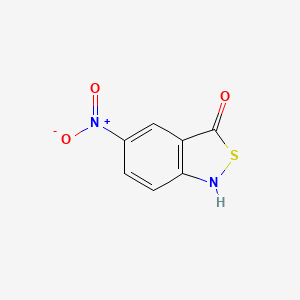
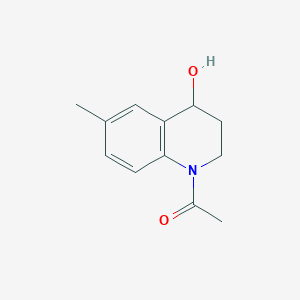
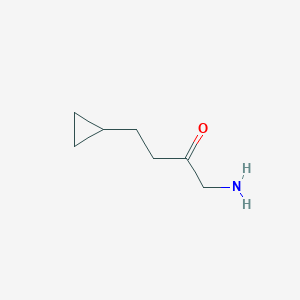
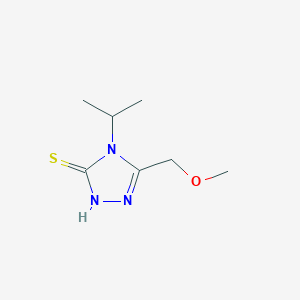
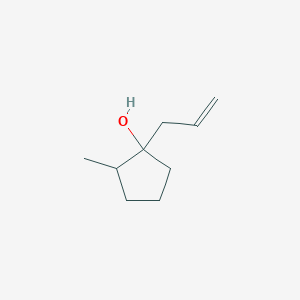
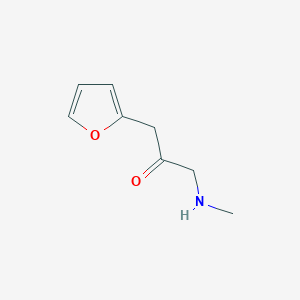
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
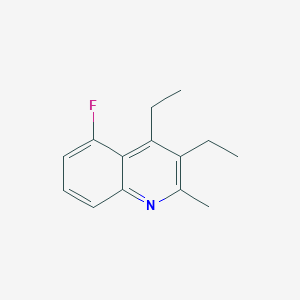

![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
